

An In-depth Technical Guide to the Physical Properties of 4,4-Diethoxybutanenitrile

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Compound of Interest

Compound Name: 4,4-Diethoxybutanenitrile

Cat. No.: B135761

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and spectral properties of **4,4-Diethoxybutanenitrile** (CAS No. 18381-45-8). The information is compiled from various chemical databases and literature sources to support its use in research, synthesis, and drug development.

Core Physical Properties

4,4-Diethoxybutanenitrile is a colorless to pale yellow liquid.^[1] Its structure, featuring a nitrile group and two ethoxy groups, imparts a notable polarity that influences its physical characteristics and reactivity.^[1] The presence of the ethoxy groups contributes to its solubility in organic solvents.^[1]

Quantitative Physical Data

The key physical properties of **4,4-Diethoxybutanenitrile** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₈ H ₁₅ NO ₂	PubChem[2]
Molecular Weight	157.21 g/mol	PubChem[2]
Boiling Point	105 °C at 13 mbar (9.75 mmHg)	NIST WebBook
Density	Data not available	
Refractive Index	Data not available	
Computed XlogP	0.8	PubChem[2]

Note: Experimental values for density and refractive index are not readily available in the cited sources. Computed properties are provided for estimation.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **4,4-Diethoxybutanenitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: Spectral data is available and can be accessed through chemical databases.[2]
- ¹³C NMR: Spectral data is available and can be accessed through chemical databases.[2]

Infrared (IR) Spectroscopy

- FTIR Spectra: The IR spectrum, obtained via the neat capillary cell technique, is available for this compound.[2]

Mass Spectrometry (MS)

- GC-MS: Gas chromatography-mass spectrometry data is available, providing information on the fragmentation pattern of the molecule.[2]

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of liquid compounds like **4,4-Diethoxybutanenitrile**.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small sample of liquid.^[3]

Apparatus:

- Thiele tube
- Thermometer
- Small test tube (e.g., Durham tube)
- Capillary tube (sealed at one end)
- Rubber band or wire for attachment
- Heat source (e.g., Bunsen burner)
- Mineral oil or other suitable heating bath fluid

Procedure:

- A small amount of **4,4-Diethoxybutanenitrile** (approximately 0.5 mL) is placed into the small test tube.^[3]
- A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid sample.^[3]
- The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.^[3]
- The assembly is clamped and immersed in a Thiele tube containing mineral oil, ensuring the heat is distributed evenly by convection.^{[3][4]}
- The side arm of the Thiele tube is gently heated, and the temperature is monitored.^[3]

- As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.^[3]
- Heating is continued until a steady stream of bubbles is observed.
- The heat source is then removed, and the apparatus is allowed to cool.
- The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.^[3]

Density Measurement (Pycnometer Method)

A pycnometer, or specific gravity bottle, is used for precise measurement of the density of a liquid.^[5]

Apparatus:

- Pycnometer of a known volume
- Analytical balance
- Thermometer
- Water bath (for temperature control)

Procedure:

- The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.
- The pycnometer is filled with distilled water of a known temperature and weighed to determine the mass of the water. This allows for the precise calibration of the pycnometer's volume.
- The pycnometer is emptied, dried, and then filled with **4,4-Diethoxybutanenitrile** at the same temperature.
- The mass of the pycnometer filled with the sample is determined.

- The density of **4,4-Diethoxybutanenitrile** is calculated by dividing the mass of the sample by the volume of the pycnometer.[5]

Refractive Index Measurement (Abbe Refractometer)

An Abbe refractometer is a standard instrument for measuring the refractive index of liquids.[6]

Apparatus:

- Abbe refractometer
- Light source (typically a sodium lamp)
- Dropper or pipette
- Temperature-controlled water bath

Procedure:

- The refractometer is calibrated using a standard liquid with a known refractive index, often distilled water.[6]
- A few drops of **4,4-Diethoxybutanenitrile** are placed on the prism of the refractometer.
- The prism is closed, and the light source is switched on.
- The user looks through the eyepiece and adjusts the controls to bring the boundary line between the light and dark fields into sharp focus.[6]
- The compensator is adjusted to eliminate any color fringes.
- The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.[6]

Spectroscopic Analysis

Standard procedures for obtaining NMR, IR, and Mass Spectra are employed for the structural elucidation of organic compounds.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- A small, dilute sample of **4,4-Diethoxybutanenitrile** is prepared in a suitable deuterated solvent (e.g., CDCl_3).
- The solution is transferred to an NMR tube.
- The NMR tube is placed in the spectrometer.
- ^1H and ^{13}C NMR spectra are acquired, with chemical shifts typically referenced to an internal standard like tetramethylsilane (TMS).^[9]

Infrared (IR) Spectroscopy:

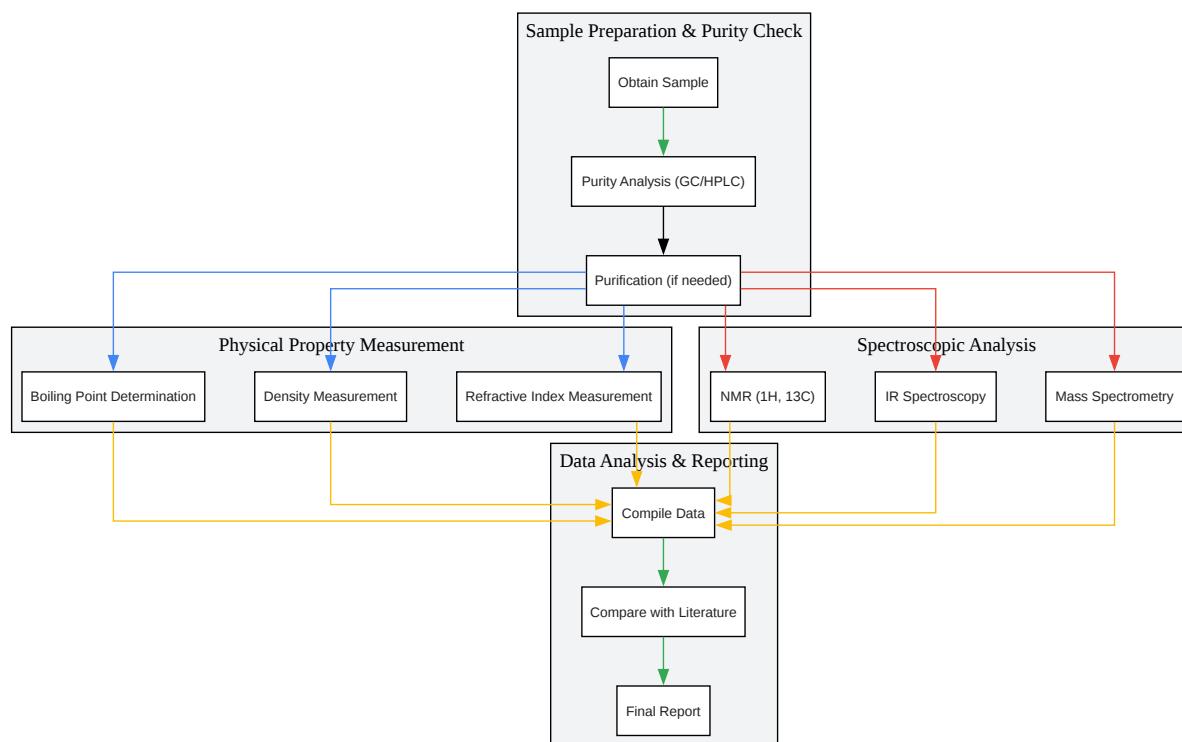
- For a neat liquid sample, a drop of **4,4-Diethoxybutanenitrile** is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.
- The sample is placed in the IR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS):

- A dilute solution of **4,4-Diethoxybutanenitrile** is injected into the mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation from any impurities.
- The molecules are ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.
- The mass spectrum, a plot of ion abundance versus mass-to-charge ratio, is generated.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of **4,4-Diethoxybutanenitrile**.



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Caption: Workflow for the Characterization of **4,4-Diethoxybutanenitrile**.

Safety Information

4,4-Diethoxybutanenitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a chemical fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).[10]

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